2,2-Dimethylbut-3-enoic acid

Description

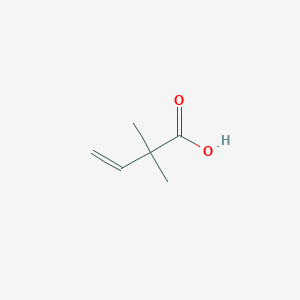

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWAOWWAANBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145492 | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-09-2 | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbut-3-enoic acid, a structurally unique branched-chain unsaturated carboxylic acid, serves as a valuable building block in organic synthesis and drug discovery. Its distinct molecular architecture, featuring a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, makes it an attractive synthon for the preparation of complex molecular targets. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering a critical analysis of each method's underlying principles, procedural details, and relative advantages. The methodologies discussed encompass classical and contemporary organic reactions, including the Ireland-Claisen rearrangement, Wittig olefination, direct alkylation of isobutyric acid, and the Koch-Haaf reaction. This document is intended to serve as a practical resource for researchers in academic and industrial settings, facilitating the efficient and strategic synthesis of this important chemical entity.

Introduction: Significance and Synthetic Challenges

This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. For instance, it is a known constituent in the synthesis of metabolites of Simvastatin, a widely prescribed cholesterol-lowering medication[1]. The presence of a sterically hindered quaternary carbon atom at the α-position to the carboxyl group presents a significant synthetic challenge. The construction of this structural feature requires careful consideration of reaction design to overcome steric hindrance and achieve efficient bond formation. Furthermore, the introduction of the vinyl group necessitates strategies that are compatible with the carboxylic acid functionality or a suitable protecting group.

This guide will explore several robust synthetic routes to this compound, providing detailed experimental protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Synthetic Strategies

A variety of synthetic approaches have been developed to access this compound. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups within a larger synthetic scheme. The following sections detail the most prominent and practical synthetic routes.

Ireland-Claisen Rearrangement of Allyl Isobutyrate

The Ireland-Claisen rearrangement is a powerful and highly stereoselective method for the synthesis of γ,δ-unsaturated carboxylic acids[2][3][4][5][6]. This[3][3]-sigmatropic rearrangement proceeds through a silyl ketene acetal intermediate, which is generated in situ from an allyl ester[2][3][4][5][6]. The reaction is known for its mild conditions and excellent control over stereochemistry, making it a favored method in modern organic synthesis[3].

Mechanism:

The reaction is initiated by the deprotonation of the α-proton of the allyl ester with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped with a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl), to generate a silyl ketene acetal. The silyl ketene acetal then undergoes a concerted[3][3]-sigmatropic rearrangement via a six-membered chair-like transition state. Subsequent hydrolysis of the resulting silyl ester yields the desired γ,δ-unsaturated carboxylic acid[2][3][4].

Experimental Protocol: Synthesis of this compound via Ireland-Claisen Rearrangement

-

Step 1: Formation of the Silyl Ketene Acetal. To a solution of allyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is slowly added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. The mixture is stirred at -78 °C for 30 minutes. Trimethylsilyl chloride (TMSCl) (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Step 2:[3][3]-Sigmatropic Rearrangement. The reaction mixture containing the in situ generated silyl ketene acetal is then heated to reflux (approximately 66 °C in THF) for 4-6 hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 3: Hydrolysis. After the rearrangement is complete, the reaction is cooled to room temperature and quenched by the addition of 1 M hydrochloric acid (HCl). The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

-

Step 4: Purification. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation:

| Step | Reagents and Conditions | Purpose |

| 1. Enolate Formation | Allyl isobutyrate, LDA, Anhydrous THF, -78 °C | Deprotonation to form the lithium enolate. |

| 2. Silyl Ketene Acetal Formation | TMSCl, -78 °C to room temperature | Trapping of the enolate to form the key intermediate. |

| 3. Rearrangement | Reflux in THF | [3][3]-Sigmatropic rearrangement. |

| 4. Hydrolysis & Work-up | 1 M HCl, Diethyl ether, Brine | Protonation and extraction of the product. |

| 5. Purification | Vacuum distillation or Column chromatography | Isolation of pure this compound. |

Visualization:

Caption: Workflow for the Ireland-Claisen Rearrangement.

Wittig Reaction of Isobutyraldehyde

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide[7][8]. This reaction is particularly useful for creating less-substituted double bonds and can be adapted for the synthesis of vinyl groups.

Mechanism:

The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of an aldehyde or ketone. This initial addition leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide, which is thermodynamically very stable and drives the reaction forward[8].

Experimental Protocol: Synthesis of this compound via a Wittig-based approach

This synthesis involves a multi-step sequence starting with a Wittig reaction to form an alkene, followed by conversion to the target carboxylic acid.

-

Step 1: Preparation of the Wittig Reagent. Vinyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO to generate the corresponding ylide in situ.

-

Step 2: Wittig Reaction. Isobutyraldehyde (1.0 eq) is added to the solution of the Wittig reagent at low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Step 3: Work-up and Isolation of the Alkene. The reaction is quenched with water, and the product, 3,3-dimethyl-1-butene, is extracted with a low-boiling organic solvent like pentane. The organic layer is washed, dried, and the solvent is carefully removed to yield the volatile alkene.

-

Step 4: Conversion to the Carboxylic Acid. The isolated 3,3-dimethyl-1-butene can be converted to the target carboxylic acid through a two-step process:

-

Hydroboration-Oxidation: The alkene is treated with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide to yield 2,2-dimethyl-3-buten-1-ol.

-

Oxidation of the Alcohol: The resulting primary alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO₃/H₂SO₄ in acetone)[9][10][11][12].

-

Data Presentation:

| Step | Reagents and Conditions | Purpose |

| 1. Ylide Formation | Vinyltriphenylphosphonium bromide, n-BuLi, Anhydrous THF | Generation of the nucleophilic Wittig reagent. |

| 2. Wittig Reaction | Isobutyraldehyde, 0 °C to room temperature | Formation of the C=C double bond. |

| 3. Alkene Isolation | Water, Pentane | Extraction and purification of the alkene. |

| 4a. Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Conversion of the alkene to a primary alcohol. |

| 4b. Alcohol Oxidation | Jones Reagent, Acetone | Oxidation to the final carboxylic acid. |

Visualization:

Caption: Synthetic workflow involving a Wittig reaction.

Direct Alkylation of Isobutyric Acid

A more direct approach involves the α-alkylation of isobutyric acid. This method requires the generation of a dianion of isobutyric acid, which can then be alkylated with an appropriate electrophile.

Mechanism:

Treatment of isobutyric acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), results in the deprotonation of both the carboxylic acid proton and one of the α-protons, forming a dianion. This dianion is a potent nucleophile and can react with an electrophile, such as allyl bromide, at the α-carbon to form the desired carbon-carbon bond.

Experimental Protocol: Synthesis of this compound via Alkylation

-

Step 1: Dianion Formation. A solution of isobutyric acid (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (2.2 eq) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.

-

Step 2: Alkylation. Allyl bromide (1.1 eq) is then added to the solution of the dianion at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Step 3: Work-up and Purification. The reaction is quenched with water and acidified with 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Data Presentation:

| Step | Reagents and Conditions | Purpose |

| 1. Dianion Formation | Isobutyric acid, LDA (2.2 eq), Anhydrous THF, -78 °C | Generation of the nucleophilic dianion. |

| 2. Alkylation | Allyl bromide, -78 °C to room temperature | Introduction of the allyl group at the α-position. |

| 3. Work-up & Purification | 1 M HCl, Diethyl ether, Vacuum distillation | Isolation and purification of the final product. |

Visualization:

Caption: Direct alkylation of isobutyric acid.

Koch-Haaf Reaction

The Koch-Haaf reaction provides a method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst[7][13][14][15]. A variation of this reaction, using formic acid as the source of carbon monoxide, can be applied to the synthesis of this compound from a suitable precursor[16].

Mechanism:

The reaction proceeds through the formation of a carbocation intermediate from an alkene or alcohol in the presence of a strong acid. This carbocation is then trapped by carbon monoxide (or its equivalent from formic acid) to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the tertiary carboxylic acid[14].

Experimental Protocol: Synthesis of this compound via Koch-Haaf Reaction

-

Step 1: Carbocation Formation. 3,3-Dimethyl-1-butene is slowly added to a stirred mixture of concentrated sulfuric acid and formic acid at a low temperature (e.g., 0-10 °C).

-

Step 2: Carboxylation. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to allow for the carboxylation to proceed.

-

Step 3: Hydrolysis and Work-up. The reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Step 4: Purification. The crude product is purified by vacuum distillation.

Data Presentation:

| Step | Reagents and Conditions | Purpose |

| 1. Carbocation Formation | 3,3-Dimethyl-1-butene, Concentrated H₂SO₄, Formic Acid, 0-10 °C | Generation of the tertiary carbocation. |

| 2. Carboxylation | Room temperature | Trapping of the carbocation with CO. |

| 3. Hydrolysis & Work-up | Ice, Organic solvent | Hydrolysis of the acylium ion and extraction. |

| 4. Purification | Vacuum distillation | Isolation of the pure carboxylic acid. |

Visualization:

Sources

- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 3. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 7. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. adichemistry.com [adichemistry.com]

- 10. Jones oxidation - Wikipedia [en.wikipedia.org]

- 11. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 12. Jones Oxidation [organic-chemistry.org]

- 13. Koch reaction - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. researchgate.net [researchgate.net]

- 16. Formic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2-Dimethylbut-3-enoic acid, a versatile branched-chain unsaturated carboxylic acid. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical properties, robust synthetic and purification methodologies, detailed spectroscopic characterization, and key applications of this important chemical building block.

Core Molecular Characteristics

This compound, also known as 2,2-dimethyl-3-butenoic acid, is an unsaturated carboxylic acid notable for its sterically hindered quaternary carbon at the α-position.[1][2] This structural feature, combining a vinyl group and a carboxylic acid, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a colorless liquid at room temperature and is soluble in polar organic solvents, a characteristic attributed to its polar carboxylic acid group.[1][2]

| Property | Value | Source(s) |

| CAS Number | 10276-09-2 | [1][3] |

| Molecular Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Melting Point | -6 °C | [4] |

| Boiling Point | 185 °C | [4] |

| Density | 0.957 g/cm³ | [4] |

| Refractive Index (n_D) | 1.4305 (at 18 °C) | [4] |

| pKa | 4.42 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water (19 g/L at 25 °C) | [3] |

| Appearance | Colorless liquid | [3] |

Synthesis and Purification

The synthesis of this compound has been reported in the scientific literature, with a key reference being The Journal of Organic Chemistry, 1969 , 34, p. 1717.[1][3][5] While the full experimental details from this specific publication are proprietary, a generalized and robust laboratory-scale synthesis can be outlined based on established organic chemistry principles.

Synthetic Workflow Overview

The following diagram outlines a logical workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol describes a plausible synthetic route. Causality: The choice of a strong, non-nucleophilic base like LDA is crucial to selectively deprotonate the α-carbon of a precursor ester without competing addition to the carbonyl group. The subsequent reaction with a vinyl electrophile introduces the but-3-enoic moiety. Saponification is a standard method for converting the ester to the desired carboxylic acid.

-

Ester Enolate Formation:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium to generate lithium diisopropylamide (LDA).

-

Slowly add an appropriate α,α-dimethyl ester (e.g., methyl isobutyrate) to the LDA solution to form the corresponding ester enolate.

-

-

Vinylation:

-

Introduce a vinyl electrophile, such as vinyl bromide, to the enolate solution. Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

-

-

Saponification and Isolation:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

After cooling, wash the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with cold hydrochloric acid to precipitate the this compound.

-

Extract the product into diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification Protocol: Fractional Vacuum Distillation

Rationale: The boiling point of this compound (185 °C) is sufficiently high to allow for effective purification from lower-boiling impurities by fractional distillation.[4] Performing the distillation under reduced pressure is recommended to prevent potential thermal decomposition or polymerization at higher temperatures.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Heating and Fraction Collection: Gradually heat the flask in an oil bath. Collect the fraction that distills at the expected boiling point at the chosen pressure.

-

Storage: Store the purified, colorless liquid at 2-8°C under an inert atmosphere to prevent oxidation and polymerization.[3]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted and experimentally observed chemical shifts are summarized in Table 2.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~11-12 | Singlet (broad) | -COOH |

| ~5.8-6.0 | Doublet of doublets | -CH=CH₂ | |

| ~5.0-5.2 | Multiplet | -CH=CH₂ | |

| ~1.2-1.4 | Singlet | -C(CH₃)₂ | |

| ¹³C NMR | ~180-185 | Singlet | -COOH |

| ~140-145 | Singlet | -CH=CH₂ | |

| ~112-115 | Singlet | -CH=CH₂ | |

| ~45-50 | Singlet | -C(CH₃)₂ | |

| ~20-25 | Singlet | -C(CH₃)₂ |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2500-3300 | Broad | O-H stretch | Carboxylic acid |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| ~1640 | Medium | C=C stretch | Alkene |

| ~910 and ~990 | Strong | =C-H bend | Vinyl group |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 114.

Expected Fragmentation Pathway:

Caption: Plausible EI-MS fragmentation pathways for this compound.

Reactivity and Applications

The dual functionality of a carboxylic acid and a terminal alkene, combined with the steric hindrance at the α-position, defines the reactivity profile and utility of this compound.

Key Reactions

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and amidation (e.g., via activation to an acid chloride followed by reaction with an amine).[1][6]

-

Reactions of the Alkene Group: The vinyl group is susceptible to electrophilic addition reactions.[7][8] For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the original double bond.[7]

-

Cheletropic Reactions: The molecule has been shown to participate in cheletropic reactions, particularly at high temperatures, where it can react with electrophilic functional groups to form allylation products.

Application in Drug Development: The Case of Simvastatin

A significant application of this compound is in the synthesis of Simvastatin, a widely used cholesterol-lowering drug.[3][5] Simvastatin is a semi-synthetic derivative of Lovastatin, a natural product. The synthesis involves replacing the 2-methylbutyryl side chain of Lovastatin with a 2,2-dimethylbutyryl group. This is achieved by acylating a protected form of the Lovastatin core (monacolin J) with a derivative of 2,2-dimethylbutanoic acid.[9] this compound can serve as a precursor to the required 2,2-dimethylbutyryl moiety, for instance, through catalytic hydrogenation of the double bond followed by conversion to the acid chloride.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin and eyes.[10]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][11][12]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist.[5][11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features provide a platform for a range of chemical transformations, making it particularly useful in the synthesis of complex molecules and active pharmaceutical ingredients like Simvastatin. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- 2,2-Dimethyl-3-butenoic acid. (n.d.). PubChem.

- Safety Data Sheet. (2025, January 18). AA Blocks.

- 2,2-dimethyl-3-butenoic acid - 10276-09-2, C6H10O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Course Hero.

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0168685). (n.d.). NP-MRD.

- This compound | CAS#:10276-09-2. (2025, August 21). Chemsrc.

- This compound CAS NO.10276-09-2. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD.

- (2R)-2,3-dimethyl-3-butenoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 2,3-Dimethylbut-2-enoic acid. (n.d.). PubChem.

- This compound | CAS#:10276-09-2. (2025, August 21). Chemsrc.

- Fischer Esterification of the Unsaturated 3-Butenoic Acid with Methyl Alcohol. (2019, December 1). Chemistry Stack Exchange.

- 10.2: Electrophilic Addition to Alkenes. (2020, November 23). Chemistry LibreTexts.

- Alkene Reactivity. (n.d.). MSU chemistry.

- C5H7O2+. (n.d.). PubChem.

- 7.8: Electrophilic Addition Reactions of Alkenes. (2024, April 3). Chemistry LibreTexts.

- 3-Butenoic acid, 2,2-dimethyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 10276-09-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Alkene Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 10276-09-2 [chemicalbook.com]

- 10. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aablocks.com [aablocks.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid: From Synthesis to Application

This guide provides a comprehensive technical overview of 2,2-Dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, analytical characterization, and potential applications.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unequivocally correct IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2,2-dimethyl-3-butenoic acid.[2] This name precisely describes its molecular architecture: a four-carbon butanoic acid backbone with two methyl groups attached to the second carbon (C2) and a double bond between the third and fourth carbons (C3 and C4).[2][3]

The structural formula is CH2=CHC(CH3)2COOH. Key identifiers for this compound are:

-

CAS Number: 10276-09-2

-

Molecular Formula: C6H10O2

-

Molecular Weight: 114.14 g/mol

-

SMILES: CC(C)(C=C)C(=O)O

-

InChIKey: SCFWAOWWAANBPY-UHFFFAOYSA-N

The presence of both a carboxylic acid functional group and a terminal alkene group within a compact, sterically hindered structure dictates its unique chemical reactivity and potential for further synthetic modifications.[2][3]

Caption: 2D Structure of this compound.

Physicochemical and Safety Profile

Understanding the physical and chemical properties of this compound is paramount for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid or solid[3] |

| Melting Point | -6 °C[4][5] |

| Boiling Point | 185 °C[4] |

| Density | 0.957 g/cm³[5] |

| pKa | 4.42 ± 0.10 (Predicted)[6] |

| Solubility | Soluble in polar solvents[3] |

| Refractive Index | 1.4305 (589.3 nm, 18 °C) |

Safety and Handling:

This compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage (H314).[1] Therefore, stringent safety protocols must be followed during its handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as bases and reducing agents.

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly sealed.

-

Recommended storage temperature is 2-8°C.[6]

Synthesis and Purification Strategies

While several suppliers offer this compound, understanding its synthesis is crucial for custom isotopic labeling or derivatization studies. A key synthetic route was reported in The Journal of Organic Chemistry, 34, p. 1717, 1969.[4] The general principle of this synthesis involves the alkylation of a suitable precursor.

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol Outline (Conceptual):

-

Enolate Formation: A suitable ester of isobutyric acid is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures (e.g., -78 °C) to form the corresponding enolate. The causality for using a strong, sterically hindered base is to ensure rapid and complete deprotonation without competing nucleophilic attack at the ester carbonyl.

-

Alkylation: The enolate is then reacted with an allyl halide, such as allyl bromide. The enolate acts as a nucleophile, attacking the electrophilic allyl bromide in an SN2 reaction to form the carbon-carbon bond, yielding the ester of this compound.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup (e.g., with HCl).

-

Purification: The crude product is then purified. Due to its relatively low boiling point, vacuum distillation can be an effective method. Alternatively, column chromatography on silica gel can be employed for higher purity.

This self-validating protocol would involve characterization at each step (e.g., by TLC or GC-MS) to ensure the reaction has proceeded as expected before moving to the next step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH- and =CH₂) will appear in the downfield region (typically 5-6 ppm), exhibiting characteristic splitting patterns (e.g., a doublet of doublets for the -CH= proton). The two methyl groups at the C2 position are equivalent and will give rise to a sharp singlet in the upfield region (around 1.2 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a variable chemical shift, typically downfield (10-12 ppm), and can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 180 ppm). The quaternary carbon (C2) and the two carbons of the double bond (C3 and C4) will appear in the intermediate region, while the two equivalent methyl carbons will be found in the upfield region.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 114 would be expected. Common fragmentation patterns may include the loss of the carboxylic acid group or cleavage of the allyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

-

Acquire the NMR spectra on a calibrated spectrometer.

Applications in Research and Drug Development

This compound is recognized as a bioactive compound and a valuable intermediate in organic synthesis.[3][7]

Synthetic Intermediate:

A notable application is its use as a constituent in the synthesis of metabolites of Simvastatin.[4][6][8] Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides. The synthesis of its metabolites is crucial for studying its pharmacology, metabolism, and potential drug-drug interactions.

Potential Bioactivity:

While detailed mechanistic studies are not extensively reported in the initial search results, it is described as a "bioactive compound".[7] Its structural features, a branched-chain fatty acid with an unsaturated tail, suggest potential roles in lipid metabolism or as a signaling molecule. Further research is warranted to explore its specific biological targets and pharmacological effects. The presence of an electron-deficient group and its reactivity towards electrophilic functional groups at high temperatures suggest its potential in cheletropic reactions to form allylation products.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and significant potential as a synthetic building block, particularly in the context of drug metabolite synthesis. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of proper handling, rigorous characterization, and the exploration of its broader biological activities.

References

- PubChem. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122. [Link]

- Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.10276-09-2. [Link]

Sources

- 1. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10276-09-2: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 10276-09-2 [chemicalbook.com]

An In-Depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid (CAS 10276-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the compound with CAS number 10276-09-2. It is important to note that this CAS number correctly identifies 2,2-dimethylbut-3-enoic acid . This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties and potential uses of this compound. This compound is a branched-chain unsaturated carboxylic acid with a unique molecular structure that lends itself to a variety of chemical transformations.[1]

Part 1: Core Chemical and Physical Properties

This compound, also known as 2,2-dimethyl-3-butenoic acid, is an organic compound with the molecular formula C6H10O2.[2][3][4][5] Its structure features a four-carbon butenoic acid backbone with two methyl groups at the α-position and a terminal vinyl group.[1] This unique arrangement of functional groups, a carboxylic acid and a double bond, makes it a versatile building block in organic synthesis. The presence of the carboxylic acid group confers acidic properties and allows for reactions such as esterification and amidation, while the vinyl group can participate in addition reactions.[1]

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [2][3][4][5] |

| Molecular Weight | 114.14 g/mol | [2][3][4][5][6] |

| CAS Number | 10276-09-2 | [2][3][4][5] |

| Appearance | Colorless liquid | [7][8] |

| Melting Point | -6 °C | [2][7][9] |

| Boiling Point | 185 °C | [2][7][9] |

| Density | 0.957 g/mL | [2][7][9] |

| Refractive Index | 1.4305 (at 18 °C) | [2][9] |

| pKa | 4.42 ± 0.10 (Predicted) | [2][9] |

| Solubility | Soluble in polar organic solvents, slightly soluble in water.[1][8] | |

| InChI Key | SCFWAOWWAANBPY-UHFFFAOYSA-N | [3][6][10] |

| SMILES | C=CC(C)(C)C(=O)O | [1][6][7] |

Part 2: Synthesis and Reactivity

Synthetic Routes

A common method for the synthesis of this compound involves the reaction of acetylene with methacrolein.[8] This process first yields 2,2-dimethyl-3-butenal, which is then oxidized to the final carboxylic acid product.[8]

A generalized workflow for this synthesis is depicted below:

Caption: Generalized synthetic workflow for this compound.

Key Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard transformations, including esterification with alcohols, conversion to acid chlorides, and amidation with amines. These reactions are fundamental to its use as a synthetic intermediate.

-

Alkene Reactions: The terminal double bond is susceptible to a variety of addition reactions. For instance, it can undergo hydrogenation to yield the corresponding saturated carboxylic acid or participate in electrophilic additions. The compound is noted to react with electrophilic functional groups at high temperatures in what is described as a reversible cheletropic reaction to form allylation products.

Part 3: Applications and Potential Uses

This compound is a valuable intermediate in organic synthesis.[1] Its applications stem from its bifunctional nature, allowing for the introduction of a gem-dimethyl group adjacent to a modifiable carboxylic acid and a reactive vinyl group.

Role in Synthesis

-

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds.[8] Notably, it is a constituent in the synthesis of metabolites of Simvastatin, a lipid-lowering medication.[2]

-

Fine Chemicals: The compound serves as a raw material for the production of fragrances, advanced resins, and dyes.[8]

-

Polymer Chemistry: It can be employed as a crosslinking agent for polymers and epoxy resins, which can enhance the properties of the resulting materials.[8]

The following diagram illustrates the logical flow of its application as a synthetic intermediate:

Caption: Application pathways of this compound.

Part 4: Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is identified with the following hazards:

-

Skin Corrosion/Irritation (Category 1A, 1B, 1C): Causes severe skin burns and eye damage.[7][11]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[7][11]

The GHS pictogram associated with this compound is GHS05 (Corrosion).[2] The signal word is "Danger".[11]

Precautionary Measures and First Aid

Handling:

-

Avoid inhalation, and contact with skin and eyes.[11]

-

Use in a well-ventilated area with appropriate exhaust ventilation.[11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Wash hands thoroughly after handling.[11]

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[11]

-

If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Storage:

Disposal:

-

Dispose of contents/container in accordance with local regulations.[11]

Part 5: Analytical Methods

While specific, detailed experimental protocols for the analysis of this compound are not extensively available in the provided search results, general analytical techniques for similar compounds can be applied. For the analysis of carboxylic acids in various matrices, a combination of extraction, separation, and detection methods is typically employed.

General Analytical Workflow

A typical analytical workflow for a compound like this compound would involve:

-

Sample Preparation: This may involve liquid-liquid extraction from aqueous samples using a non-polar solvent or solid-phase extraction for more complex matrices.

-

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for separating the analyte from other components in the sample. Given its volatility, GC is a likely choice, potentially after derivatization to a more volatile ester form.

-

Detection and Quantification: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful technique for both identification and quantification, providing high sensitivity and selectivity.

The following diagram outlines a potential analytical workflow:

Caption: A general analytical workflow for this compound.

Conclusion

This compound (CAS 10276-09-2) is a versatile chemical with a unique structure that makes it a valuable intermediate in various fields of organic synthesis. Its bifunctionality allows for a wide range of chemical modifications, leading to its use in the production of pharmaceuticals, fine chemicals, and polymers. While its corrosive nature necessitates careful handling, its synthetic utility is well-established. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers and professionals in their work with this compound.

References

- Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid, 2,2-dimethyl- (CAS 10276-09-2).

- NIST. (n.d.). 3-Butenoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook.

- Pharmaffiliates. (n.d.). CAS No : 10276-09-2 | Product Name : 2,2-Dimethyl-3-butenoic Acid.

- ChemBK. (2024). 3-Butenoic acid, 2,2-diMethyl-.

Sources

- 1. CAS 10276-09-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 10276-09-2 [chemicalbook.com]

- 3. 3-Butenoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 3-Butenoic acid, 2,2-dimethyl- (CAS 10276-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,2-Dimethyl-3-butenoic acid, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 10276-09-2 [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethylbut-3-enoic Acid

Introduction: Structural Elucidation via Nuclear Magnetic Resonance

2,2-Dimethylbut-3-enoic acid is an unsaturated carboxylic acid featuring a quaternary carbon center adjacent to both a vinyl group and a carboxyl group[1][2][3]. This unique structural arrangement presents a distinct and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum into its constituent signals, predicting chemical shifts, integration values, and spin-spin coupling patterns. The causality behind these spectral features will be explained, grounded in fundamental principles of magnetic shielding, electronegativity, and J-coupling. Furthermore, a validated experimental protocol for sample preparation and data acquisition is detailed, ensuring reproducibility and accuracy for researchers in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates the presence of four chemically distinct proton environments, leading to four unique signals in the ¹H NMR spectrum. The analysis is predicated on an acquisition in a standard deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

The Carboxylic Acid Proton (-COOH)

-

Chemical Shift (δ): The proton of the carboxylic acid group is the most deshielded in the molecule. Its resonance is typically observed in the far downfield region of the spectrum, generally between 10.0 and 13.0 ppm[4][5][6][7]. This significant downfield shift is attributable to the strong electron-withdrawing effect of the two oxygen atoms and magnetic anisotropy of the carbonyl (C=O) bond[5].

-

Integration: This signal integrates to one proton.

-

Multiplicity: Due to the absence of adjacent protons and the phenomenon of rapid chemical exchange with solvent or trace water, this proton typically appears as a broad singlet[5][7]. Its position and broadness can be highly dependent on concentration and solvent[8].

The Vinyl Protons (-CH=CH₂)

The three vinyl protons constitute a complex spin system (an ABC system) due to their distinct chemical environments and mutual spin-spin coupling. They will appear as three separate multiplets in the typical vinyl region of 4.5-6.5 ppm[6][9].

-

Hₐ (-CH=): This proton is on the carbon adjacent to the quaternary center. It is coupled to the two terminal vinyl protons, Hₑ and Hₑ'.

-

Chemical Shift (δ): Expected to be around 5.9-6.2 ppm.

-

Integration: Integrates to one proton.

-

Multiplicity: It will appear as a doublet of doublets (dd) . This pattern arises from coupling to Hₑ (trans) and Hₑ' (cis). The coupling constants will be different, with the trans coupling being larger than the cis coupling[10].

-

-

Hₑ and Hₑ' (=CH₂): These two protons are diastereotopic. One proton is cis to the bulky dimethyl-carboxyl group, and the other is trans. Consequently, they are chemically non-equivalent and will have different chemical shifts and coupling constants.

-

Chemical Shift (δ): Expected to appear around 5.0-5.3 ppm.

-

Integration: Each signal integrates to one proton.

-

Multiplicity: Each will appear as a doublet of doublets (dd) . For example, Hₑ is coupled to Hₐ (trans) and to its geminal partner Hₑ' (geminal). Similarly, Hₑ' is coupled to Hₐ (cis) and Hₑ (geminal).

-

-

J-Coupling Constants: The magnitude of the coupling constants (J) provides critical structural information.

The Gem-Dimethyl Protons (-C(CH₃)₂)

-

Chemical Shift (δ): These protons are on a saturated, sp³-hybridized carbon[6]. However, this carbon is a quaternary center bonded to both an electron-withdrawing carbonyl group and a deshielding vinyl group. This environment shifts the signal downfield from a typical alkyl proton, likely into the 1.2-1.5 ppm range.

-

Integration: This signal will integrate to six protons.

-

Multiplicity: The two methyl groups are chemically equivalent. As there are no protons on the adjacent carbon atoms, there is no spin-spin coupling. Therefore, this signal will appear as a sharp singlet (s) .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | 1H | Broad Singlet (br s) | N/A |

| -CH =CH₂ (Hₐ) | 5.9 - 6.2 | 1H | Doublet of Doublets (dd) | ³J_trans ≈ 11-18; ³J_cis ≈ 6-15 |

| -CH=CH ₂ (trans, Hₑ) | 5.0 - 5.3 | 1H | Doublet of Doublets (dd) | ³J_trans ≈ 11-18; ²J_gem ≈ 0-5 |

| -CH=CH ₂ (cis, Hₑ') | 5.0 - 5.3 | 1H | Doublet of Doublets (dd) | ³J_cis ≈ 6-15; ²J_gem ≈ 0-5 |

| -C(CH ₃)₂ | 1.2 - 1.5 | 6H | Singlet (s) | N/A |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines a self-validating methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Using a clean Pasteur pipette, add approximately 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial[11]. CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. c. Gently swirl or vortex the vial until the sample is completely dissolved, ensuring a homogeneous solution. d. Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette. The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument optimization procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity. Poor shimming will result in broad, distorted peaks. c. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

3. Protocol Validation and Spectral Confirmation: a. D₂O Exchange: To definitively confirm the identity of the broad carboxylic acid proton signal, a deuterium exchange experiment can be performed. i. After acquiring the initial spectrum, remove the NMR tube from the spectrometer. ii. Add one drop of deuterium oxide (D₂O) to the sample. iii. Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum. iv. The carboxylic acid proton (-COOH) will exchange with deuterium from the D₂O (-COOD). As deuterium is not observed in ¹H NMR, the signal between 10-13 ppm will disappear or significantly diminish, confirming its assignment[8][12].

Visualization of Molecular Structure and J-Coupling

The following diagram, generated using DOT language, illustrates the through-bond coupling relationships between the vinyl protons in this compound.

Caption: J-coupling pathways in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to deduce complex structural features. The singlet for the six equivalent methyl protons, the complex doublet of doublets for the three non-equivalent vinyl protons, and the characteristic broad singlet for the acid proton all combine to provide an unambiguous spectral fingerprint. By understanding the causal relationships between molecular structure and spectral output—specifically, chemical equivalence, electronegativity, anisotropy, and spin-spin coupling—researchers can confidently utilize ¹H NMR for routine structural verification and in-depth chemical analysis. The experimental and validation protocols described herein provide a robust framework for obtaining high-fidelity, interpretable data.

References

- Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- University College London. Chemical shifts.

- Fuchs, P. L., & Bunnell, C. A. Typical 1H-NMR Chemical Shift Ranges.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubChem. 2,2-Dimethyl-3-butenoic acid.

- Mol-Instincts. 2,2-dimethyl-3-butenoic acid.

- University of Regensburg. Approximating Proton NMR Chemical Shifts.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. NMR Chemical Shift Values Table.

- ResearchGate. 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands.

- Canadian Journal of Chemistry. (1980). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems.

- Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice.

- Canadian Science Publishing. Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.

- University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids.

- Chemsrc. This compound.

- Organic Chemistry Explained. (2021). S'21 - NMR 14 - J values (coupling constants).

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.

- Swarthmore College. Acid Unknowns Docx.

- Chad's Prep. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

Sources

- 1. CAS 10276-09-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethylbut-3-enoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-Dimethylbut-3-enoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the theoretical underpinnings governing its spectral features, presents predicted chemical shift data, and outlines a robust experimental protocol for empirical data acquisition. By integrating foundational principles with practical application, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound is a carboxylic acid featuring a vinyl group and a quaternary carbon center. Its unique structural motifs make it an interesting subject for spectroscopic analysis. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for determining the carbon skeleton of organic molecules. It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment within the molecular structure.

The accurate assignment of ¹³C NMR chemical shifts is paramount for verifying molecular identity, assessing purity, and understanding the electronic structure, which can influence reactivity and biological activity. This guide will systematically deconstruct the expected ¹³C NMR spectrum of this compound, providing the necessary expertise for its unambiguous characterization.

Theoretical Framework: Principles of ¹³C NMR Chemical Shifts

The chemical shift (δ) in ¹³C NMR is the resonant frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 ppm.[1] The precise chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by several key factors:

-

Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp²-hybridized carbons (alkenes, carbonyls, aromatics) are more deshielded and resonate at a higher chemical shift (downfield) compared to sp³-hybridized carbons (alkanes).[2]

-

Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger effective magnetic field, shifting its resonance downfield to a higher ppm value.[2][3]

-

Carbonyl Environment: The carbon of a carbonyl group (C=O) is significantly deshielded due to the strong electronegativity of the double-bonded oxygen. Carboxylic acid carbonyls typically appear in the 170-185 ppm range.[3][4] This is slightly upfield compared to ketones and aldehydes (190-220 ppm) because the adjacent hydroxyl group's oxygen can donate lone-pair electron density through resonance, providing a minor shielding effect.[5]

-

Quaternary Carbons: Quaternary carbons, which are not attached to any protons, generally exhibit weaker signals in standard proton-decoupled ¹³C NMR spectra.[2][6][7] This is due to a longer relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement, a phenomenon that typically boosts the signal intensity of proton-bearing carbons.[6][7]

Based on these principles, we can predict the distinct chemical environments for the six carbon atoms in this compound.

Predicted ¹³C NMR Spectral Data for this compound

To facilitate analysis, the carbon atoms of this compound are numbered as shown in the diagram below.

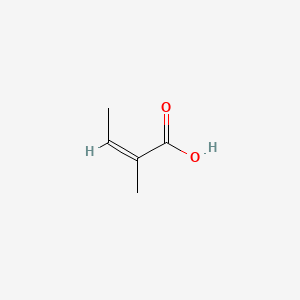

Caption: Molecular structure of this compound with carbon numbering.

The following table summarizes the predicted ¹³C NMR chemical shifts. These values are derived from computational prediction tools[8][9][10] and comparison with analogous structures and established chemical shift ranges.[3][11][12]

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid | C1 | sp² | 175 - 185 | Typical range for a carboxylic acid carbon, highly deshielded by two oxygen atoms.[3][4] |

| Quaternary | C2 | sp³ | 40 - 50 | sp³ carbon deshielded by its attachment to the electron-withdrawing carboxyl group. |

| Vinyl (CH) | C3 | sp² | 140 - 150 | α-carbon of the vinyl group, deshielded due to its sp² hybridization. |

| Vinyl (CH₂) | C4 | sp² | 110 - 120 | β-carbon of the vinyl group, typically found upfield relative to the substituted vinyl carbon. |

| Methyl | C5, C6 | sp³ | 20 - 30 | Equivalent methyl carbons in a typical aliphatic environment. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that solvent choice can slightly influence chemical shifts due to solvent-solute interactions.[4]

-

Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Reference Standard: Add a small amount (1-2 drops of a 1% solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). TMS is chemically inert and produces a single, sharp signal that does not typically overlap with sample signals.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Experiment Setup: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Frequency: Set the ¹³C observation frequency (approximately 100 MHz for a 400 MHz ¹H spectrometer).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.

-

Acquisition Time (AQ): Set an acquisition time of 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis or to better observe the weak quaternary carbon signal, this delay should be increased to 5-10 times the longest T₁ relaxation time of the carbon nuclei (often requiring a much longer delay, e.g., 30-60 s).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required.[6] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure reproducibility.

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent signal can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[7]

Sources

- 1. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. acdlabs.com [acdlabs.com]

- 10. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the FT-IR Analysis of 2,2-Dimethylbut-3-enoic Acid

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,2-Dimethylbut-3-enoic acid. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a standard protocol to deliver an in-depth understanding of the molecular vibrations and spectral features of this unsaturated carboxylic acid. We will explore the theoretical underpinnings of the key functional group absorptions, present a robust experimental workflow, and provide a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral observations is emphasized to ensure both technical accuracy and practical applicability.

Introduction: The Molecule and the Method

1.1. This compound: A Structural Overview

This compound (CAS No. 10276-09-2) is an unsaturated carboxylic acid featuring a unique combination of functional groups within its C₆H₁₀O₂ molecular formula.[1] Its structure is characterized by a carboxylic acid moiety, a vinyl group (-CH=CH₂), and a quaternary carbon atom bonded to two methyl groups (a gem-dimethyl group).[1][2] This combination of a sterically hindered acidic center and a reactive double bond makes it a valuable intermediate in organic synthesis.[1]

1.2. The Power of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[3][4] The method is based on the principle that covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation.[4][5] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend more vigorously.[4] An FT-IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing a unique "fingerprint" of the molecule's functional groups.[4][6] For this compound, FT-IR is exceptionally well-suited to confirm the simultaneous presence of the carboxylic acid and alkene functionalities.

Molecular Structure and Key Vibrational Modes

The FT-IR spectrum of this compound is dominated by the vibrational modes of its three primary structural components: the carboxylic acid group, the vinyl group, and the alkyl framework.

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the spectrum, including the O-H stretch, the C=O stretch, the C-O stretch, and O-H bending vibrations.[7]

-

Vinyl Group (-CH=CH₂): This group gives rise to =C-H stretching, C=C stretching, and distinctive out-of-plane =C-H bending vibrations.

-

Alkyl Framework (-C(CH₃)₂): This component contributes standard C-H stretching and bending modes.

The following diagram illustrates the key structural features of the molecule that are probed by FT-IR spectroscopy.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum. The rationale behind key parameter choices is explained to ensure reproducibility and data integrity.

Sample Preparation

The choice of sample preparation is critical. As this compound is typically a liquid or low-melting solid at room temperature, the simplest and most common method is the neat liquid analysis.[1]

Method: Neat Liquid Analysis using Salt Plates (NaCl or KBr)

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top and gently rotate it to create a thin, uniform liquid film free of air bubbles. The film should be thin enough to allow sufficient infrared light to pass through (typically >10% transmittance for the strongest bands).

-

Mounting: Place the assembled plates into the spectrometer's sample holder.

Causality: This method is preferred for pure liquids as it avoids interference from solvents. The film thickness is crucial; too thick a film will cause the most intense absorption bands to be "totally absorbing" (0% transmittance), losing valuable quantitative and qualitative information.

Instrumentation and Data Acquisition

Instrument: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient.

Workflow Diagram:

Sources

- 1. CAS 10276-09-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry of 2,2-Dimethylbut-3-enoic Acid: A Technical Guide

Introduction

2,2-Dimethylbut-3-enoic acid, a branched-chain fatty acid with the chemical formula C6H10O2, presents a unique structure for mass spectrometric analysis, combining a carboxylic acid moiety, a quaternary carbon, and a vinyl functional group.[1][2] Understanding its behavior under various ionization and fragmentation conditions is crucial for its accurate identification and quantification in complex matrices, a common requirement in metabolomics, flavor and fragrance analysis, and synthetic chemistry. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the characteristic fragmentation patterns observed under hard and soft ionization techniques and provide detailed workflows for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties at a Glance

A foundational understanding of the analyte's properties is paramount before designing any mass spectrometric method.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][3] |

| Molecular Weight | 114.1424 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 10276-09-2 | [1][3] |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, highly robust ionization technique, particularly for volatile and semi-volatile compounds amenable to gas chromatography.[4][5] It is considered a "hard" ionization method because it imparts significant energy (typically 70 eV) to the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation pattern serves as a molecular "fingerprint," enabling confident identification through library matching and structural elucidation.

Predicted Fragmentation Pathway

The molecular ion ([M]•+) of this compound is expected to be of low abundance or even absent, a common characteristic for aliphatic carboxylic acids.[7][8][9] The fragmentation will be dictated by the functional groups present.

A key fragmentation process for carboxylic acids is the McLafferty rearrangement , which typically produces a prominent peak.[7][10][11] However, this compound lacks the requisite γ-hydrogen for a classic McLafferty rearrangement. The fragmentation will therefore be dominated by other pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary α-carbon is a highly probable event. This can lead to the loss of the carboxyl group or the alkyl substituent.

-

Loss of a Methyl Group: The presence of two methyl groups on the quaternary carbon makes the loss of a methyl radical (•CH3) a favorable pathway, leading to a stabilized cation.

-

Cleavage involving the Vinyl Group: The vinyl group can also be lost as a radical, or rearrangements involving the double bond can occur.

The NIST Mass Spectrometry Data Center provides an experimental EI spectrum for this compound, which allows for a detailed analysis of its fragmentation.[2]

The diagram below illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

GC-MS Experimental Protocol

Due to the polarity and potential for thermal degradation of the carboxylic acid group, derivatization is often employed for robust GC-MS analysis of short-chain carboxylic acids.[12][13][14] Methylation to form the corresponding methyl ester (methyl 2,2-dimethylbut-3-enoate) is a common and effective strategy.

Step-by-Step Protocol:

-

Sample Preparation (Methylation):

-

To 100 µL of sample (dissolved in a suitable organic solvent like methanol), add 200 µL of a 2M solution of methanolic HCl.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature and neutralize with a small amount of sodium bicarbonate.

-

Extract the resulting methyl ester with 500 µL of hexane.

-

Use the hexane layer for GC-MS analysis.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and non-volatile molecules, making it the cornerstone of LC-MS.[15] It typically imparts minimal excess energy to the analyte, resulting in little to no in-source fragmentation.[15] This is advantageous for determining the molecular weight of the intact molecule.

Expected Ionization and Fragmentation

In ESI, this compound, being a carboxylic acid, is most effectively analyzed in negative ion mode. The acidic proton is readily lost, forming the deprotonated molecule, [M-H]⁻.

-

Primary Ion: The base peak in the full scan mass spectrum is expected to be the deprotonated molecule at an m/z corresponding to [C6H9O2]⁻, which is 113.05.

To gain structural information, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).

-